3-(2-thiomethylbenzoyl)thiophene
Overview
Description
3-(2-Thiomethylbenzoyl)thiophene is an organic compound with the molecular formula C12H10OS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies . Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of pharmacological properties
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of pharmacological properties
Biochemical Analysis
Biochemical Properties
2-(Methylsulfanyl)phenylmethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 2-(Methylsulfanyl)phenylmethanone, have been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to estrogen receptors, modulating their activity and potentially offering therapeutic benefits in hormone-related conditions .
Cellular Effects
The effects of 2-(Methylsulfanyl)phenylmethanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 2-(Methylsulfanyl)phenylmethanone exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylsulfanyl)phenylmethanone can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Methylsulfanyl)phenylmethanone remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Methylsulfanyl)phenylmethanone vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have also been observed, where the biological activity of the compound increases with dosage up to a certain point, beyond which adverse effects become prominent .
Metabolic Pathways
2-(Methylsulfanyl)phenylmethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular function . Additionally, it can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-(Methylsulfanyl)phenylmethanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation within certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-(Methylsulfanyl)phenylmethanone plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, it can accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-thiomethylbenzoyl)thiophene typically involves the condensation of 2-thiomethylbenzoyl chloride with thiophene under specific reaction conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Thiomethylbenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, often using reagents like bromine or chlorine
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Bromine, chlorine; conducted in organic solvents like dichloromethane or chloroform
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated thiophenes
Scientific Research Applications
3-(2-Thiomethylbenzoyl)thiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, a simple five-membered ring containing sulfur.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring
Uniqueness
3-(2-Thiomethylbenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and reactivity .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-thiophen-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10OS2/c1-14-11-5-3-2-4-10(11)12(13)9-6-7-15-8-9/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDQXGEEYFLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641833 | |
Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896618-53-4 | |
Record name | [2-(Methylsulfanyl)phenyl](thiophen-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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